molecular formula C10H10O2S B15250619 Benzene,1-ethenyl-4-(ethenylsulfonyl)-

Benzene,1-ethenyl-4-(ethenylsulfonyl)-

Cat. No.: B15250619
M. Wt: 194.25 g/mol
InChI Key: CXTXADCCUVACGB-UHFFFAOYSA-N
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Description

Benzene,1-ethenyl-4-(ethenylsulfonyl)- is a substituted aromatic compound featuring a benzene ring with two reactive substituents: an ethenyl (vinyl, CH₂=CH–) group at position 1 and an ethenylsulfonyl (–SO₂–CH=CH₂) group at position 4. The sulfonyl moiety acts as a strong electron-withdrawing group, while the ethenyl groups provide sites for polymerization or addition reactions. This compound is hypothesized to serve as a precursor in polymer chemistry or organic synthesis, leveraging its dual reactivity for crosslinking or conjugation applications.

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

1-ethenyl-4-ethenylsulfonylbenzene

InChI

InChI=1S/C10H10O2S/c1-3-9-5-7-10(8-6-9)13(11,12)4-2/h3-8H,1-2H2

InChI Key

CXTXADCCUVACGB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1-ethenyl-4-(ethenylsulfonyl)- typically involves the reaction of benzene with ethenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring.

Industrial Production Methods: Industrial production of Benzene,1-ethenyl-4-(ethenylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzene,1-ethenyl-4-(ethenylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ethenylsulfonyl group to a sulfonyl group.

    Substitution: The ethenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and alcohols can react with the ethenyl groups under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonyl derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzene,1-ethenyl-4-(ethenylsulfonyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene,1-ethenyl-4-(ethenylsulfonyl)- involves its interaction with molecular targets and pathways. The ethenylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between the target compound and structurally related benzenesulfonyl/ethenyl derivatives:

Compound Name CAS Molecular Formula Substituents Molecular Weight Key Properties/Applications Source
Benzene,1-ethenyl-4-(ethenylsulfonyl)- Not Found C₈H₈O₂S (inferred) 1-ethenyl, 4-ethenylsulfonyl 168.21 g/mol* Polymer precursor, organic synth Inference
Benzene, 1-(ethylsulfonyl)-4-methyl- 79682-28-3 C₉H₁₀O₂S 1-ethylsulfonyl, 4-methyl 200.24 g/mol Intermediate in sulfone chemistry
Benzene, 1-bromo-4-[2-(methylsulfonyl)ethenyl] 90653-55-7 C₉H₉BrO₂S 1-bromo, 4-methylsulfonylethenyl 261.14 g/mol Electrophilic reactivity
Benzene,1,3-BIS(ethenylsulfonyl) Not Provided C₁₀H₁₀O₄S₂ 1,3-bis(ethenylsulfonyl) 274.31 g/mol* High reactivity for crosslinking
Naphthalene, 2-(ethenylsulfonyl) 23654-93-5 C₁₂H₁₀O₂S Naphthalene with ethenylsulfonyl 218.27 g/mol Conjugated materials applications

*Inferred values where exact data are unavailable.

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The target compound’s ethenylsulfonyl group (–SO₂–CH=CH₂) strongly withdraws electrons, rendering the benzene ring electron-deficient. This contrasts with Benzene,1-(ethenylsulfonyl)-4-ethoxy- (CAS 730960-45-9), where the ethoxy (–OCH₂CH₃) group donates electrons, balancing the sulfonyl’s electronic effects .
    • Brominated analogs (e.g., Benzene, 1-bromo-4-[2-(methylsulfonyl)ethenyl] ) exhibit enhanced electrophilic reactivity due to the bromo substituent, enabling nucleophilic aromatic substitution .
  • Polymerization Potential: The dual ethenyl groups in the target compound facilitate crosslinking or copolymerization, similar to Benzene,1,3-BIS(ethenylsulfonyl). However, the latter’s two sulfonyl groups increase thermal stability and resistance to oxidation . Naphthalene, 2-(ethenylsulfonyl) (CAS 23654-93-5) benefits from extended conjugation via the naphthalene system, making it suitable for optoelectronic materials .

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